molecular formula C30H44O3 B011431 Ganodersäure S CAS No. 104759-35-5

Ganodersäure S

Katalognummer B011431
CAS-Nummer: 104759-35-5
Molekulargewicht: 452.7 g/mol
InChI-Schlüssel: AQUHIKXTCOSRFY-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ganoderic acid S is a triterpenoid compound found in the Ganoderma lucidum species of mushrooms. It is a member of the Ganoderic acid family and is structurally similar to other triterpenoids, such as ganoderic acid A and ganoderic acid B. It is a water-soluble compound that has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-tumor properties.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Ganodersäure S wurde auf ihre potenziellen Antitumorwirkungen untersucht. Es ist bekannt, dass sie Apoptose in Krebszellen induziert und das Tumorwachstum hemmt. Die Verbindung hat sich in der Forschung als vielversprechend für ihre Fähigkeit erwiesen, verschiedene Krebszelllinien anzugreifen, was sie zu einem Kandidaten für die Entwicklung von Krebsmedikamenten macht .

Antimetastasische Wirkungen

Die antimetastasischen Eigenschaften von this compound sind in der Krebsforschungsforschung von Bedeutung. Sie kann die Migration und Invasion von Krebszellen hemmen, die Schlüsselprozesse bei der Metastasierung von Krebs sind. Dies könnte möglicherweise verwendet werden, um die Ausbreitung von Krebs von seinem ursprünglichen Ort in andere Körperteile zu verhindern .

Immunmodulation

Es wurde festgestellt, dass this compound das Immunsystem moduliert. Sie kann die Immunantwort des Körpers verstärken, was möglicherweise bei der Bekämpfung von Infektionen und Krankheiten hilft. Diese Anwendung ist besonders relevant bei der Entwicklung von Therapien für immungeschwächte Personen .

Entzündungshemmende Eigenschaften

Die Forschung hat gezeigt, dass this compound entzündungshemmende Eigenschaften besitzt. Sie kann Entzündungen im Körper reduzieren, was bei der Behandlung chronischer Entzündungskrankheiten von Vorteil ist. Diese Anwendung erstreckt sich auf Erkrankungen wie Arthritis und andere entzündliche Erkrankungen .

Hepatoprotektion

This compound hat hepatoprotektive Wirkungen, das heißt, sie kann die Leber vor Schäden schützen. Dies ist besonders nützlich, um Leberschäden zu verhindern, die durch Toxine wie übermäßigen Alkoholkonsum verursacht werden, und bei der Behandlung von Lebererkrankungen .

Antioxidative Wirkungen

Als Antioxidans trägt this compound dazu bei, schädliche freie Radikale im Körper zu neutralisieren. Diese Eigenschaft ist entscheidend, um oxidativen Stress-bedingte Krankheiten, einschließlich neurodegenerativer Erkrankungen und altersbedingter Erkrankungen, zu verhindern .

Herz-Kreislauf-Gesundheit

This compound kann zur Herz-Kreislauf-Gesundheit beitragen, indem sie schützende Wirkungen auf Herz und Blutgefäße ausübt. Ihr Potenzial zur Senkung des Cholesterinspiegels und zur Verhinderung von Arteriosklerose ist ein interessantes Gebiet in der Herz-Kreislauf-Forschung .

Neuroprotektion

Es besteht wachsendes Interesse an den neuroprotektiven Wirkungen von this compound. Sie kann Schutz vor neurodegenerativen Erkrankungen wie Alzheimer bieten, indem sie den neuronalen Zelltod hemmt und die kognitiven Funktionen verbessert .

Wirkmechanismus

Target of Action

Ganoderic Acid S, also known as Ganoderic Acid S1, primarily targets the p53-MDM2 pathway . The p53 protein is a crucial tumor suppressor, and MDM2 is an E3 ubiquitin-protein ligase that negatively regulates p53 activity. Ganoderic Acid S interacts with these targets to modulate their functions .

Mode of Action

Ganoderic Acid S can induce apoptosis by regulating the p53 signaling pathway . It may be involved in inhibiting the interaction of MDM2 and p53 by binding to MDM2 . This interaction disrupts the normal functioning of the p53-MDM2 pathway, leading to changes in cellular activities.

Biochemical Pathways

Ganoderic Acid S is a triterpene, a type of terpenoid, and its biosynthesis is derived from acetyl-CoA via the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP). These further condense to form sesquiterpenes, triterpenes, and steroids .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of Ganoderic Acid S have been analyzed using QikProp . .

Result of Action

The molecular and cellular effects of Ganoderic Acid S’s action include the induction of apoptosis and the regulation of various signaling pathways . It has been shown to have anti-tumor activity, particularly in the context of prostate cancer . It can inhibit the proliferation, viability, and reactive oxygen species (ROS) in cancer cells .

Action Environment

The biosynthesis of Ganoderic Acid S is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can regulate the biosynthesis of Ganoderic Acid S, affecting its action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Ganoderic Acid S plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate Bax and Bcl-2 expression, inhibiting Bcl-2 and activating Bax via mitochondrial channel opening and cytochrome C release . This interaction triggers tumor cell apoptosis .

Cellular Effects

Ganoderic Acid S exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase the production of cytokines, such as interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .

Molecular Mechanism

The molecular mechanism of Ganoderic Acid S involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit MPP+/MPTP-induced neurons ferroptosis via regulating the levels of iron, lipid ROS, MDA, total ROS and GSH, and suppressed NCOA4-mediated ferritinophagy via modulating the expression of NCOA4, FTH1, p62 and LC3B .

Temporal Effects in Laboratory Settings

The effects of Ganoderic Acid S change over time in laboratory settings. It has been observed that the levels of Ganoderic Acid S were significantly higher during the budding stage (BS) of mushroom growth . This indicates that Ganoderic Acid S has a certain degree of stability and does not degrade quickly.

Dosage Effects in Animal Models

The effects of Ganoderic Acid S vary with different dosages in animal models . For instance, in a study involving high-fat-diet (HFD)-fed wildtype mice, it was found that treatment with Ganoderic Acid S for 8 weeks significantly decreased the serum levels of total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-c) .

Metabolic Pathways

Ganoderic Acid S is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .

Transport and Distribution

It is known that Ganoderic Acid S is a product of the mevalonate pathway, which primarily exists in the cytosol .

Subcellular Localization

The subcellular localization of Ganoderic Acid S is also yet to be fully understood. It is known that the mevalonate pathway, which produces Ganoderic Acid S, primarily exists in the cytosol . This suggests that Ganoderic Acid S may also be primarily located in the cytosol.

Eigenschaften

IUPAC Name

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUHIKXTCOSRFY-YAMUFALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316818
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104759-35-5
Record name Ganoderic acid S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104759-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ganoderic acid S
Reactant of Route 2
ganoderic acid S
Reactant of Route 3
ganoderic acid S
Reactant of Route 4
Reactant of Route 4
ganoderic acid S
Reactant of Route 5
ganoderic acid S
Reactant of Route 6
ganoderic acid S

Q & A

Q1: What are the known biological activities of ganoderic acid S?

A1: Research indicates that ganoderic acid S exhibits inhibitory activities against two key enzymes involved in cholesterol biosynthesis: HMG-CoA reductase and acyl CoA acyltransferase []. This suggests potential for ganoderic acid S in managing cholesterol levels, although further research is needed. Additionally, studies have shown that ganoderic acid S, along with other triterpenoids from Ganoderma lucidum, can stimulate tubulin polymerization [].

Q2: How does the chemical structure of ganoderic acid S compare to other similar compounds found in Ganoderma lucidum?

A2: Ganoderic acid S is a lanostanoid triterpene, a class of compounds commonly found in Ganoderma lucidum [, , ]. It is structurally very similar to ganoderic acid T and ganoderol B, with slight variations in their side chains []. Interestingly, ganoderic acid SZ, another lanostanoid isolated from Ganoderma lucidum, is a geometric Z-isomer of ganoderic acid S [].

Q3: What analytical techniques are commonly used to identify and quantify ganoderic acid S in Ganoderma lucidum samples?

A3: High-performance liquid chromatography (HPLC) is a key technique for both qualitative and quantitative analysis of ganoderic acid S [, ]. Researchers often couple HPLC with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) for definitive structural identification [, ].

Q4: Are there established methods for isolating and purifying ganoderic acid S from Ganoderma lucidum?

A4: Yes, high-speed counter-current chromatography (HSCCC) has been successfully employed to isolate and purify ganoderic acid S from Ganoderma lucidum mycelia []. This technique allows for the separation of ganoderic acid S from other structurally similar compounds like ganoderic acid T and ganoderol B, achieving high purity levels [].

Q5: Does the concentration of ganoderic acid S vary during the growth of Ganoderma lucidum?

A5: Yes, research indicates that the concentration of ganoderic acid S, along with other triterpenes and soluble polysaccharides, changes throughout the growth cycle of Ganoderma lucidum and varies depending on the specific part of the fruiting body []. For instance, ganoderic acid S reaches its peak concentration in the base of the fruiting body during the later stages of growth [].

Q6: Is it possible to enhance the production of ganoderic acid S in Ganoderma lucidum cultures?

A6: While specific methods for enhancing ganoderic acid S production are not detailed in the provided research, studies suggest that cultivating Ganoderma lucidum mycelia through a two-stage fermentation process can yield high amounts of dried mycelia rich in various triterpenoids, including ganoderic acid S []. This highlights the potential for optimizing cultivation techniques to enhance the production of desired bioactive compounds like ganoderic acid S.

Q7: Has the efficacy of ganoderic acid S been tested in any disease models?

A7: While the provided research doesn't delve into specific disease models for ganoderic acid S, studies have demonstrated the cytotoxic effects of ganoderic acid S and other Ganoderma lucidum triterpenoids on various human carcinoma cell lines []. These findings suggest potential anticancer properties, warranting further investigation in specific disease models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.